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Compound of Interest

Compound Name: YJz5118

Cat. No.: B15584452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YJZ5118, a potent and highly
selective irreversible inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). It details the
compound's mechanism of action, focusing on its pathway to inducing apoptosis in cancer
cells, and its synergistic effects with other targeted therapies.

Core Mechanism of Action

YJZ5118 functions as a covalent inhibitor of CDK12 and CDK13, two kinases crucial for the
regulation of transcription elongation and the DNA damage response (DDR).[1][2][3][4] By
binding covalently to these kinases, YJZ5118 effectively suppresses the transcription of key
DDR genes.[1][2][3][4] This suppression leads to an accumulation of DNA damage within
cancer cells, which in turn triggers the intrinsic apoptotic pathway.[1][2][3][4]

A noteworthy aspect of YJZ5118's activity is its induction of Akt phosphorylation as a feedback
mechanism.[1][5] This has led to the significant finding that combining YJZ5118 with Akt
inhibitors results in a synergistic anti-tumor effect, highlighting a promising combination therapy
strategy.[1][2][3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YJZ5118.
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Table 1: Inhibitory Activity of YJZ5118

Target IC50 Value Cell Line
CDK12 39.5nM

CDK13 26.4 nM

VCaP Cells 23.7nM VCaP

Data sourced from multiple studies.[1][2][5][6]

Table 2: Apoptotic Effect of YJZ5118

Cell Line YJZ5118 Concentration Apoptosis Rate

VCaP 100 nM 28.5%

As determined by flow cytometry analysis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of YJZ5118-induced apoptosis and a
typical experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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